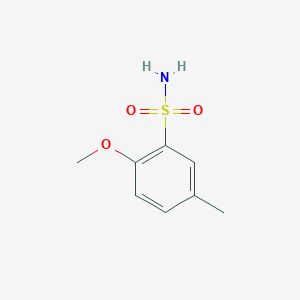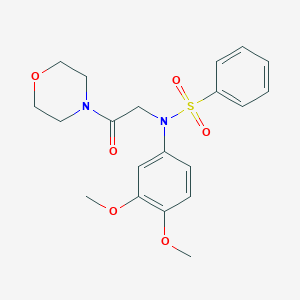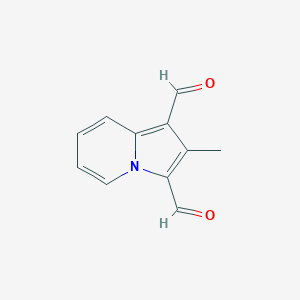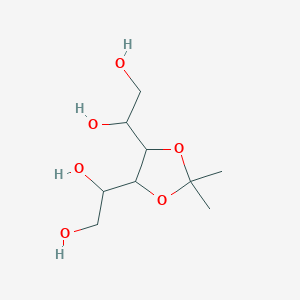![molecular formula C9H11N3OS B186942 3-amino-2,5,6-triméthylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 80381-63-1](/img/structure/B186942.png)
3-amino-2,5,6-triméthylthieno[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused thiophene and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities. Thienopyrimidines have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against certain types of cancer cells.
Industry: Potential use as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
Target of Action
The primary targets of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known that the compound exhibits significant antimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the bacteria, disrupting their normal function and leading to their death or inhibition of growth.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Its antimycobacterial activity suggests that it is able to reach its target in the bacterial cell, indicating some degree of bioavailability .
Result of Action
The result of the action of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of growth or death of Mycobacteria . This makes it a potential candidate for the development of new antitubercular agents.
Action Environment
Factors such as ph, temperature, and presence of other substances could potentially affect its stability, efficacy, and action .
Analyse Biochimique
Biochemical Properties
It has been observed that this compound exhibits significant antimycobacterial activity
Cellular Effects
The effects of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are still being studied. Preliminary studies suggest that it has significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3,5,6-trimethylthiophene with formamide in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process, resulting in the formation of the desired thienopyrimidine derivative .
Industrial Production Methods
Industrial production of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4,5,6-trimethylthieno[2,3-d]pyrimidine
- 3-amino-2,4,5-trimethylthieno[2,3-d]pyrimidin-6(3H)-one
- 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the methyl groups at the 2, 5, and 6 positions contribute to its enhanced stability and reactivity compared to other thienopyrimidine derivatives .
Propriétés
IUPAC Name |
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-4-5(2)14-8-7(4)9(13)12(10)6(3)11-8/h10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXIDPWZEHWIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351870 | |
| Record name | 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80381-63-1 | |
| Record name | 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)









